2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
The compound 2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (CAS: 1815599-43-9) is a thiazolidinone derivative featuring a conjugated pyrazole-thiazolidinone core with a methylphenyl substituent and an acetic acid side chain. Its Z-configuration at the methylidene position (5Z) is critical for structural stability and bioactivity . The molecule’s design integrates:
- A pyrazole ring substituted with 4-methylphenyl and phenyl groups.
- A thiazolidinone ring with a sulfanylidene (C=S) group at position 2 and a ketone at position 2.
- A carboxymethyl group at position 3 of the thiazolidinone.
Thiazolidinones are renowned for their pharmacological versatility, including antimicrobial, antidiabetic, and anti-inflammatory activities. The methylphenyl and phenyl substituents on the pyrazole ring likely enhance lipophilicity, influencing membrane permeability and target binding .
Propriétés
Formule moléculaire |
C22H17N3O3S2 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H17N3O3S2/c1-14-7-9-15(10-8-14)20-16(12-25(23-20)17-5-3-2-4-6-17)11-18-21(28)24(13-19(26)27)22(29)30-18/h2-12H,13H2,1H3,(H,26,27)/b18-11- |
Clé InChI |
YHIIYOQGBHJAFL-WQRHYEAKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Méthodes De Préparation
Pyrazole-4-carbaldehyde Synthesis
The pyrazole aldehyde is synthesized via Vilsmeier-Haack formylation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, which electrophilically substitutes the pyrazole’s 4-position. Optimal yields (82–88%) are achieved at 50–60°C for 4–5 hours.
Reaction Scheme:
Thiazolidinedione-Acetic Acid Derivative Preparation
2-(2,4-Dioxothiazolidin-3-yl)acetic acid is prepared by alkylating thiazolidine-2,4-dione (TZD) with ethyl bromoacetate, followed by saponification:
-
Alkylation : TZD’s potassium salt reacts with ethyl bromoacetate in acetone at 50°C for 5 hours, yielding ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate (75–80% yield).
-
Hydrolysis : The ester is hydrolyzed in aqueous NaOH/EtOH (1:1) under reflux (3 hours) to afford the carboxylic acid.
Knoevenagel Condensation for Core Assembly
The Z-configured methylidene bridge is formed via Knoevenagel condensation between the pyrazole-4-carbaldehyde and thiazolidinedione-acetic acid. Piperidine-catalyzed reflux in anhydrous ethanol (6–8 hours) drives the reaction, with yields reaching 85–90%.
Mechanistic Insights :
-
Piperidine deprotonates the thiazolidinedione’s active methylene group, forming an enolate.
-
Nucleophilic attack on the aldehyde’s carbonyl carbon produces a β-hydroxy intermediate.
-
Dehydration yields the α,β-unsaturated ketone with Z-selectivity , attributed to steric hindrance from the pyrazole’s 3-(4-methylphenyl) group.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | Piperidine (0.1 equiv) |
| Temperature | Reflux (78°C) |
| Time | 6–8 hours |
| Yield | 85–90% |
Acidic Workup and Purification
Post-condensation, the crude product is treated with dilute sulfuric acid (10% v/v) in acetic acid under reflux (2 hours) to eliminate residual ester impurities. Purification involves:
-
Recrystallization : Ethanol/water (3:1) yields crystalline product (mp 215–218°C).
-
Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:2) resolves geometric isomers, confirming >98% Z-configuration via -NMR (δ 7.42 ppm, singlet, =CH-).
Spectroscopic Characterization
Key Spectral Data:
-
IR (KBr) : 1715 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, acetic acid), 1595 cm⁻¹ (C=N).
-
-NMR (DMSO-d₆) :
Optimization and Scalability
Catalyst Screening
Alternative bases (triethylamine, DBU) reduce yields (<70%) due to incomplete enolate formation. Piperidine remains optimal.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) promote side reactions, while ethanol balances reactivity and solubility.
Large-Scale Adaptations
Kilogram-scale reactions (10 L reactor) maintain 82–85% yield with mechanical stirring and controlled heating.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z/E Ratio |
|---|---|---|---|
| Knoevenagel (EtOH) | 85–90 | 98 | 95:5 |
| Microwave-assisted | 88 | 97 | 93:7 |
| Solid-state grinding | 78 | 95 | 90:10 |
Microwave-assisted synthesis (100°C, 30 minutes) offers faster kinetics but requires specialized equipment .
Analyse Des Réactions Chimiques
Réactivité: Ce composé peut participer à diverses réactions chimiques:
Oxydation: Il peut subir des réactions d'oxydation, conduisant potentiellement à la formation de sulfoxydes ou de sulfones.
Réduction: Les réactions de réduction pourraient produire des dérivés de thiazolidine avec du soufre réduit.
Substitution: Les cycles phényle et pyrazole sont sensibles aux réactions de substitution.
Oxydation: Agents oxydants comme le peroxyde d'hydrogène (HO) ou le permanganate de potassium (KMnO).
Réduction: Agents réducteurs tels que le borohydrure de sodium (NaBH) ou l'hydrure de lithium et d'aluminium (LiAlH).
Substitution: Halogènes (par exemple, chlore, brome) ou réactifs nucléophiles (par exemple, amines).
Principaux produits: Les produits spécifiques formés pendant ces réactions dépendent des conditions de réaction et des substituants. Des études détaillées sont nécessaires pour identifier les principaux produits.
4. Applications de la recherche scientifique
Ce composé a des applications diverses:
Médecine: Investigué pour ses effets thérapeutiques potentiels en raison de sa structure unique.
Biologie chimique: Utilisé comme sonde pour étudier les processus biologiques.
Industrie: Peut trouver des applications en science des matériaux ou en catalyse.
5. Mécanisme d'action
Le mécanisme d'action exact reste un domaine de recherche actif. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May find applications in materials science or catalysis.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of Z-configured thiazolidinones. Key analogues include:
Table 1: Structural and Functional Comparison
Electronic and Geometric Influences
The electronic character of substituents significantly impacts bioactivity:
- Lipophilic groups (e.g., methylphenyl in the target compound or propylsulfanyl in ) increase membrane permeability, favoring pharmacokinetic profiles.
Geometric isomerism (Z vs. E) also plays a role. The Z-configuration in the target compound ensures optimal spatial alignment for interactions with enzymatic active sites, as seen in rhodanine-based inhibitors like ONO-2235 .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacological Data
| Property | Target Compound | 956183-02-1 (Fluorobenzyloxy) | ONO-2235 (Kinedak) | 1008877-74-4 (Propylsulfanyl) |
|---|---|---|---|---|
| Molecular Weight | ~495.59 g/mol | ~566.62 g/mol | ~377.45 g/mol | ~547.68 g/mol |
| Predicted pKa | ~3.0–3.5 (carboxylic) | 3.16 ± 0.10 | ~3.2 | ~3.1 |
| LogP (Lipophilicity) | ~4.2 | ~5.0 | ~3.8 | ~5.5 |
| Reported Activity | Antimicrobial (Inferred) | Antitubercular (Molecular docking) | Antidiabetic | Unspecified |
Activité Biologique
2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiazolidine ring and a pyrazole moiety, suggests diverse biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 439.52 g/mol. The structure includes critical functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O3S2 |
| Molecular Weight | 439.52 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C22H17N3O3S2/c1-10(2)8... |
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole scaffold exhibit potent anti-inflammatory properties. A study demonstrated that derivatives of pyrazole, including those similar to our compound, showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives were found to inhibit TNF-α by 61–85% at concentrations of 10 µM compared to the standard drug dexamethasone .
Anticancer Properties
The thiazolidine and pyrazole rings present in the compound suggest potential anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
Antibacterial and Antimicrobial Effects
The compound's structural features may also confer antibacterial properties. Research has indicated that pyrazole derivatives can exhibit activity against various bacterial strains. For example, compounds tested against Mycobacterium tuberculosis and other bacterial strains showed promising results, indicating potential for further development as antimicrobial agents .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding to specific receptors that regulate immune responses.
- DNA/RNA Interaction : Potential interference with nucleic acid synthesis or function in cancer cells.
Case Studies
- Inflammatory Models : In vivo studies using carrageenan-induced paw edema in mice demonstrated that compounds similar to our target exhibited significant reductions in inflammation comparable to standard treatments like indomethacin.
- Cancer Cell Lines : In vitro studies on various cancer cell lines showed that pyrazole derivatives lead to reduced cell viability and increased apoptosis rates when treated with concentrations ranging from 10 µM to 100 µM.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this thiazolidinone derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps include:
- Knoevenagel condensation : Reaction of thiazolidinone precursors (e.g., 2-thioxo-thiazolidin-4-one) with aromatic aldehydes under acidic conditions (acetic acid/sodium acetate) to form the Z-configured exocyclic double bond .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to enhance yield and stereoselectivity .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) or acetic acid improve solubility and reaction rates .
Table 1: Example reaction conditions from analogous compounds:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde condensation | Acetic acid, NaOAc, 80°C, 3 h | 65–78 | |
| Cyclization | DMF, reflux, 2 h | 72 |
Basic: How is the stereochemical configuration (Z/E) of the exocyclic double bond confirmed?
Methodological Answer:
The Z-configuration is confirmed via:
- ¹H NMR spectroscopy : Coupling constants (J ≈ 12–14 Hz for Z-isomers) and NOE correlations between the thiazolidinone proton and aromatic substituents .
- X-ray crystallography : Definitive structural assignment using single-crystal diffraction data, as seen in related thiazolidinones .
Advanced: How can computational methods aid in predicting reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches are used to:
- Identify transition states : Predict energy barriers for key steps like cyclocondensation .
- Optimize catalysts : Screen ligands or solvents using molecular docking or MD simulations .
- Validate stereoselectivity : Compare calculated NMR shifts with experimental data to confirm Z-configuration .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in antimicrobial or anticancer activity often arise due to:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., ciprofloxacin) .
- Structural analogs : Compare results with structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids) to identify SAR trends .
- Solubility factors : Use DMSO or PEG-400 to ensure consistent compound dissolution across assays .
Basic: What analytical techniques confirm the purity and identity of the synthesized compound?
Methodological Answer:
- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- Elemental analysis : C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How do substituents on the pyrazole ring influence pharmacological activity?
Methodological Answer:
Modifications at the 3-(4-methylphenyl) and 1-phenyl positions:
- Electron-withdrawing groups (e.g., -NO₂): Enhance antimicrobial activity but reduce solubility .
- Bulkier substituents : Improve binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
Table 2: Activity trends in analogs:
| Substituent | IC₅₀ (μM, COX-2) | LogP | Reference |
|---|---|---|---|
| 4-Methylphenyl | 1.2 | 3.5 | |
| 4-Methoxyphenyl | 2.8 | 2.9 |
Basic: What in vitro models are suitable for initial pharmacological screening?
Methodological Answer:
- Anticancer : MTT assay on HeLa or MCF-7 cell lines, with IC₅₀ values <10 μM considered potent .
- Antimicrobial : Broth microdilution against S. aureus (Gram+) and E. coli (Gram–) .
- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits .
Advanced: How is reaction scalability addressed without compromising yield?
Methodological Answer:
- Flow chemistry : Continuous synthesis reduces side reactions in exothermic steps (e.g., aldehyde condensation) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier purification .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .
Basic: What are common byproducts in the synthesis, and how are they removed?
Methodological Answer:
- Unreacted aldehydes : Removed via column chromatography (silica gel, hexane/EtOAc) .
- Dimerization products : Precipitated using ethanol/water mixtures and filtered .
- Oxidized thiols : Treated with ascorbic acid to reduce disulfide formation .
Advanced: How can metabolic stability be predicted for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
